4-[[Bis(decylamino)phosphinyl]oxy]-2,6,6-tetramethyl-1-piperidinyloxy
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Overview
Description
4-[[Bis(decylamino)phosphinyl]oxy]-2,6,6-tetramethyl-1-piperidinyloxy is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a piperidinyloxy group, which is known for its stability and reactivity, making it a valuable subject for research in organic chemistry, materials science, and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[Bis(decylamino)phosphinyl]oxy]-2,6,6-tetramethyl-1-piperidinyloxy typically involves multiple steps, starting with the preparation of the piperidinyloxy core. This core is then functionalized with bis(decylamino)phosphinyl groups through a series of reactions that may include nucleophilic substitution, oxidation, and coupling reactions. Common reagents used in these steps include phosphine oxides, decylamine, and various catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety in large-scale production .
Chemical Reactions Analysis
Types of Reactions
4-[[Bis(decylamino)phosphinyl]oxy]-2,6,6-tetramethyl-1-piperidinyloxy can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides, which may alter its reactivity and stability.
Reduction: Reduction reactions can modify the phosphinyl groups, potentially leading to new derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure efficient and selective transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
4-[[Bis(decylamino)phosphinyl]oxy]-2,6,6-tetramethyl-1-piperidinyloxy has several scientific research applications:
Chemistry: It is used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: The compound’s stability and reactivity make it useful in biochemical assays and as a probe for studying biological systems.
Mechanism of Action
The mechanism by which 4-[[Bis(decylamino)phosphinyl]oxy]-2,6,6-tetramethyl-1-piperidinyloxy exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s phosphinyl groups can interact with active sites on enzymes, potentially inhibiting or modifying their activity. Additionally, the piperidinyloxy core may engage in radical reactions, contributing to its reactivity and stability in various environments .
Comparison with Similar Compounds
Similar Compounds
Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide: Another phosphine oxide compound used in photoinitiation and polymer chemistry.
(Phosphinyloxy)acyl amino acids: These compounds share the phosphinyl group and are used in medicinal chemistry as enzyme inhibitors.
Uniqueness
4-[[Bis(decylamino)phosphinyl]oxy]-2,6,6-tetramethyl-1-piperidinyloxy is unique due to its combination of a stable piperidinyloxy core and reactive phosphinyl groups. This dual functionality allows for a wide range of chemical modifications and applications, distinguishing it from other similar compounds .
Properties
CAS No. |
61384-29-0 |
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Molecular Formula |
C29H62N3O3P |
Molecular Weight |
531.8 g/mol |
IUPAC Name |
N-[(decylamino)-(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)oxyphosphoryl]decan-1-amine |
InChI |
InChI=1S/C29H62N3O3P/c1-7-9-11-13-15-17-19-21-23-30-36(34,31-24-22-20-18-16-14-12-10-8-2)35-27-25-28(3,4)32(33)29(5,6)26-27/h27,33H,7-26H2,1-6H3,(H2,30,31,34) |
InChI Key |
MGEKXMCEQBZHDV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCNP(=O)(NCCCCCCCCCC)OC1CC(N(C(C1)(C)C)O)(C)C |
Origin of Product |
United States |
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